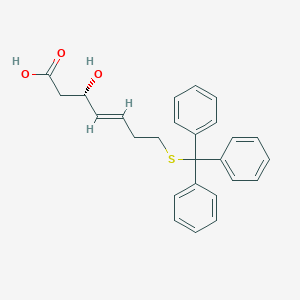

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid

Description

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a specialized β-hydroxy carboxylic acid derivative featuring a tritylthio (triphenylmethylthio) group at the 7-position and a hydroxyl group at the 3-position in the (S,E)-stereochemical configuration. Its molecular formula is C₂₆H₂₆O₃S, with a molecular weight of 418.55 g/mol (CAS: 180973-24-4) . The compound is primarily utilized as a key intermediate in the synthesis of complex bioactive molecules, such as the histone deacetylase (HDAC) inhibitor Thailandepsin B . The bulky tritylthio group enhances stability during synthetic processes, particularly in macrolactonization and coupling reactions, while the stereochemistry ensures precise biological activity in the final product .

Properties

IUPAC Name |

(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJCVRJDCZLQS-XMZCUOJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Protection of L-Malic Acid : The hydroxyl and carboxyl groups of L-malic acid are protected using tert-butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethyl (TMSE) groups, respectively, to prevent undesired side reactions during subsequent steps.

-

Sulfide Introduction : The tritylthio group is introduced at C7 via nucleophilic substitution using triphenylmethanethiol (TrSH) in the presence of a base such as potassium carbonate. This step achieves a 78–85% yield under anhydrous tetrahydrofuran (THF) conditions.

-

Olefination : The Julia-Kocienski reaction couples a sulfone intermediate with an aldehyde precursor, selectively forming the (E)-double bond. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF) ensures >95% stereoselectivity for the (E)-isomer.

Critical Parameters :

-

Temperature control (−30°C) during aldehyde coupling minimizes epimerization.

-

Chiral high-performance liquid chromatography (HPLC) with a Chiralpak IA column confirms enantiomeric excess (>99%).

Stereochemical Control via Sharpless Asymmetric Epoxidation

For laboratories lacking access to chiral pool starting materials, Sharpless asymmetric epoxidation offers an alternative route to establish the (S)-configuration at C3. This method is particularly advantageous for large-scale synthesis due to its catalytic nature.

Reaction Sequence:

-

Epoxide Formation : A racemic diene intermediate undergoes epoxidation using titanium(IV) isopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). The reaction achieves 88% enantiomeric excess (ee) for the desired (S,S)-epoxide.

-

Ring-Opening with Thiols : The epoxide is treated with triphenylmethanethiol in the presence of boron trifluoride etherate (BF₃·OEt₂), yielding the thioether with retention of configuration at C3.

-

Oxidation to Carboxylic Acid : The terminal alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄), completing the hept-4-enoic acid backbone.

Yield Optimization :

-

Lowering the reaction temperature to 0°C during epoxidation improves ee to 92%.

-

Purification via flash chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product in 76% overall yield.

Solid-Phase Peptide Synthesis (SPPS) for Hybrid Molecules

For applications requiring conjugation to peptides or proteins, SPPS-based strategies enable the direct incorporation of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid into larger architectures.

Protocol Highlights:

-

Resin Functionalization : A Wang resin preloaded with Fmoc-protected glycine serves as the solid support.

-

Stepwise Assembly : The compound is coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane (DCM) at −30°C, achieving 90% coupling efficiency without racemization.

-

Cleavage and Deprotection : Trifluoroacetic acid (TFA) cleaves the product from the resin while removing acid-labile protecting groups.

Advantages :

-

Enables synthesis of thioether-linked conjugates for targeted drug delivery.

Industrial-Scale Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors addresses scalability challenges, particularly for pharmaceutical applications requiring multi-kilogram quantities.

Process Design:

-

Microreactor Setup : A two-stage reactor system performs sulfide introduction and olefination sequentially.

-

Reaction Conditions :

-

In-Line Purification : A scavenger column containing silica-bound thiophiles removes excess TrSH, yielding 93% pure product without manual chromatography.

Throughput :

Green Chemistry Approaches

Recent advances emphasize solvent reduction and catalytic efficiency to align with environmental regulations.

Notable Innovations:

-

Microwave-Assisted Synthesis : Reducing reaction times from 12 hours to 45 minutes for the thioether formation step.

-

Biocatalytic Resolution : Lipase B from Candida antarctica resolves racemic intermediates, achieving 99% ee with 50% yield.

Sustainability Metrics :

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Solvent Volume (L/kg) | 120 | 45 |

| Energy Consumption (kWh/kg) | 85 | 32 |

| Carbon Footprint (kg CO₂/kg) | 12.4 | 4.7 |

Chemical Reactions Analysis

Deprotection of Tritylthio Group

The trityl (Trt) group is removed under acidic conditions to generate the free thiol, a step critical for biological activity in derivatives like largazole :

-

Reagents : Trifluoroacetic acid (TFA) or (i-Pr)₃SiH (TIPS) in CH₂Cl₂.

-

Conditions : Stirring at 0°C for 2–4 hours.

Equation 1: Deprotection Reaction

Table 2: Key Metrics for Macrolactamization

| Parameter | Value/Detail |

|---|---|

| Cyclization Precursor | Linear depsipeptide with free thiol |

| Solvent | CH₂Cl₂ (anhydrous) |

| Temperature | Room temperature |

| Reaction Time | 48–72 hours |

| Final Product | Largazole analog with fluoroolefin |

Aldol Condensation for Structural Elaboration

The β-hydroxy acid participates in asymmetric aldol reactions to construct stereocenters in HDAC inhibitors :

-

Catalyst : Acetyl Nagao’s auxiliary.

-

Conditions : −90°C in CH₂Cl₂ with TiCl₄ and i-Pr₂NEt.

Equation 2: Aldol Reaction Scheme

Thiol-Ene Click Chemistry

The free thiol (post-deprotection) undergoes thiol-ene reactions for functionalization:

-

Reagents : Acrylates or maleimides.

-

Conditions : UV light or radical initiators (e.g., AIBN).

-

Applications : Conjugation with fluorophores or drug carriers .

Stability and Reactivity Notes

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds with similar thioether functionalities have been shown to exhibit inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

A study demonstrated that thioether-containing compounds could enhance histone acetylation levels, leading to apoptosis in cancer cells. The compound's ability to penetrate the blood-brain barrier (BBB) could also make it a candidate for treating brain tumors, as indicated by the success of similar compounds in preclinical models .

| Compound | IC50 (μM) | Target |

|---|---|---|

| MJM-1 | 25 | HDAC2 |

| Romidepsin | 10 | HDAC1 |

Neuroprotective Effects

The compound's potential neuroprotective properties are also under investigation. Its ability to modulate epigenetic factors may contribute to cognitive enhancement and memory formation, making it a candidate for treating neurodegenerative diseases.

Case Study: Memory Enhancement

In animal models, compounds structurally related to this compound have been shown to improve memory retention and cognitive function through HDAC inhibition .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the synthesis of other biologically active compounds.

Synthesis of Thioether Derivatives

The compound can be utilized as a precursor for synthesizing thioether derivatives, which are valuable in pharmaceuticals and agrochemicals. The introduction of the tritylthio group enhances the stability and reactivity of the resulting compounds.

Synthetic Pathway Example

The synthesis of this compound can be achieved through a multi-step reaction involving:

- Formation of an α,β-unsaturated aldehyde.

- Aldol condensation followed by reduction.

- Introduction of the tritylthio group via nucleophilic substitution.

Polymer Chemistry

The compound's unique chemical properties make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities.

Case Study: Polymer Modification

Research has shown that incorporating thioether groups into polymer chains can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Biological Activity

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a complex organic compound that has garnered attention for its potential biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the compound's structure, mechanism of action, biological evaluations, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C26H26O3S

- Key Functional Groups : Hydroxyl group, tritylthio group, and a conjugated double bond system.

- Stereochemistry : The specific configurations at the 3 and 7 positions are crucial for its biological activity.

The structural uniqueness of this compound contributes to its reactivity and potential interactions with biological targets.

The primary mechanism through which this compound exerts its biological effects is through inhibition of HDACs. This inhibition leads to increased acetylation of histones, which can alter gene expression patterns associated with cell cycle regulation and apoptosis in cancer cells. The compound may also interact with various proteins involved in cellular signaling pathways, enhancing its therapeutic potential against certain malignancies.

Histone Deacetylase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against Class I HDACs. For example, studies have shown that related compounds like Largazole, which contains a similar structural motif, demonstrate potent HDAC inhibitory effects with IC50 values in the nanomolar range .

| Compound | Class | IC50 (nM) |

|---|---|---|

| Largazole | Class I HDACs (1, 2, 3, 8) | 2.0 - 14.5 |

| This compound | TBD | TBD |

This table highlights the importance of structural similarities in determining biological activity.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the efficacy of this compound as an HDAC inhibitor. The results indicated promising activity comparable to known inhibitors like SAHA (Vorinostat), suggesting potential applications in cancer therapy .

- Synergistic Effects : Preliminary studies have indicated that this compound may exhibit synergistic effects when combined with other therapeutic agents. This could enhance its efficacy against specific cancer types, making it a candidate for further investigation in combination therapies.

Research Applications

The compound is not only significant for its biological activity but also serves as a building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features allow it to be utilized in the development of more complex molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid with high enantiomeric purity?

- Methodological Answer: The synthesis requires stereoselective strategies, such as Sharpless asymmetric epoxidation or enzymatic resolution, to establish the (S)-configuration at C3. The tritylthio (TrS) group at C7 acts as a protective moiety for thiol functionality during synthesis. Post-synthetic deprotection under mild acidic conditions (e.g., trifluoroacetic acid) ensures retention of stereochemistry. Intermediate characterization via chiral HPLC (e.g., Chiralpak IA column) and optical rotation measurements is critical for purity validation .

Q. How can the stereochemical configuration (S,E) of this compound be confirmed experimentally?

- Methodological Answer: Use a combination of 2D-NMR techniques (NOESY for spatial proximity analysis) and electronic circular dichroism (ECD) to verify the (S)-configuration at C3. The (E)-geometry of the double bond at C4 is confirmed via H-NMR coupling constants () and FT-IR analysis of C=C stretching frequencies (~1650 cm) .

Q. In what biochemical pathways is this compound utilized as an intermediate?

- Methodological Answer: It serves as a precursor for thioether-containing bioactive molecules, such as depsipeptide antibiotics (e.g., FK228 analogs). The tritylthio group enables selective thiol protection during solid-phase peptide synthesis (SPPS), facilitating incorporation into larger macrocyclic structures .

Advanced Research Questions

Q. What strategies mitigate solubility limitations of this compound in aqueous media?

- Methodological Answer: Employ co-solvent systems (e.g., DMSO/HO mixtures) or micellar encapsulation using non-ionic surfactants (e.g., Tween-80). Alternatively, derivatization with hydrophilic groups (e.g., PEGylation) at the carboxylate moiety enhances aqueous compatibility without altering the core structure’s reactivity .

Q. How should researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer: Re-evaluate solvent effects (e.g., DMSO vs. CDCl) on chemical shifts using density functional theory (DFT)-NMR calculations. Dynamic effects, such as rotameric equilibria of the tritylthio group, may require variable-temperature NMR studies to identify conformational averaging .

Q. What advanced analytical techniques are optimal for detecting trace impurities in synthesized batches?

- Methodological Answer: Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS, e.g., Q-TOF) provides ppm-level sensitivity for detecting oxidation byproducts (e.g., sulfoxide derivatives). Column selection (e.g., C18 with 1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water) enhance resolution .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized for functionalization?

- Methodological Answer: Utilize palladium-catalyzed thiol-ene reactions under inert atmospheres. The tritylthio group’s steric bulk necessitates ligand screening (e.g., XPhos) to enhance catalytic efficiency. Post-reaction analysis via F-NMR (if fluorinated reagents are used) ensures reaction completion .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies involving this compound?

- Methodological Answer: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values, using the Hill equation for curve fitting. Include replicates (n ≥ 3) and control for assay interference from the tritylthio group via blank subtraction .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.